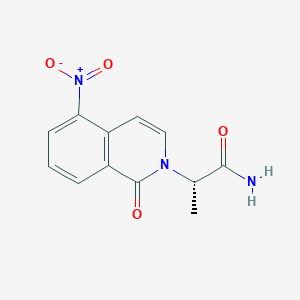![molecular formula C7H3BrF3N3 B11854138 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-c]pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-bromo-5-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-c]pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
5-Bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-(trifluoromethyl)pyridazine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique pyrrolo[2,3-c]pyridazine core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H3BrF3N3 |
|---|---|
Poids moléculaire |
266.02 g/mol |
Nom IUPAC |
5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-12-6-3(4)1-5(13-14-6)7(9,10)11/h1-2H,(H,12,14) |
Clé InChI |
OSCSNIGGNQVRKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CNC2=NN=C1C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)





![2-Iodothieno[2,3-b]pyridine](/img/structure/B11854114.png)
![1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854122.png)

![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
